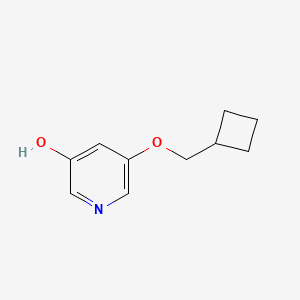

5-Cyclobutylmethoxy-pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-(cyclobutylmethoxy)pyridin-3-ol |

InChI |

InChI=1S/C10H13NO2/c12-9-4-10(6-11-5-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |

InChI Key |

VWLCVNICEOXLLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CN=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Cyclobutylmethoxy Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections for the Pyridin-3-ol Core and Cyclobutylmethoxy Moiety

Retrosynthetic analysis is a critical first step in devising a synthetic plan for 5-cyclobutylmethoxy-pyridin-3-ol. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. A primary and logical disconnection point is the ether linkage, which simplifies the molecule into two key fragments: a substituted pyridin-3-ol core and a cyclobutylmethoxy unit. This leads to precursors such as 5-halopyridin-3-ol and cyclobutane-methanol.

Classical and Contemporary Synthetic Routes to Pyridin-3-ol Derivatives

The synthesis of the pyridin-3-ol core is a well-established area of research, with numerous methods available. These range from traditional multi-step sequences to more modern and efficient one-pot procedures.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. The Hantzsch pyridine (B92270) synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. Modifications of this reaction can provide direct access to substituted pyridines. Another powerful MCR is the Bohlmann-Rahtz pyridine synthesis, which utilizes enamines and ethynyl (B1212043) ketones to construct the pyridine ring. These MCRs offer significant advantages in terms of atom economy and step efficiency.

Cyclization Reactions for Pyridine Ring Construction

Cyclization reactions represent a fundamental approach to constructing the pyridine ring. The Guareschi-Thorpe pyridine synthesis, for example, involves the reaction of a β-dicarbonyl compound with a cyanoacetamide to yield a 2-pyridone, which can be subsequently converted to a 3-hydroxypyridine. Another common strategy is the Kröhnke pyridine synthesis, which employs pyridinium (B92312) salts as precursors. These classical cyclization methods, while reliable, often require multiple steps and may lack the efficiency of more modern approaches.

Strategies for Introducing the Hydroxyl and Cyclobutylmethoxy Substituents

The introduction of the hydroxyl group at the 3-position of the pyridine ring can be achieved through several methods. A common approach is the demethylation of a 3-methoxypyridine (B1141550) precursor using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. Alternatively, a 3-aminopyridine (B143674) can be converted to the corresponding diazonium salt, which can then be hydrolyzed to the 3-hydroxypyridine.

The cyclobutylmethoxy group is typically installed via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of the pyridin-3-ol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with a cyclobutylmethyl halide (e.g., bromide or iodide).

Cross-Coupling Methodologies for Aryl-Ether Bond Formation

Modern cross-coupling reactions have revolutionized the formation of carbon-oxygen bonds. The Buchwald-Hartwig amination, which has been extended to C-O bond formation, is a powerful tool for the synthesis of aryl ethers. This palladium-catalyzed reaction allows for the coupling of a halopyridine with an alcohol, in this case, cyclobutane-methanol, under relatively mild conditions. The Ullmann condensation, a copper-catalyzed reaction, is another method for forming aryl ethers, though it often requires higher temperatures and stoichiometric amounts of copper.

Green Chemistry and Sustainable Synthesis Approaches for Pyridin-3-ol Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyridin-3-ol analogues to minimize environmental impact. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of waste. The use of catalytic methods, such as the cross-coupling reactions mentioned above, is inherently greener than stoichiometric reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reactions and improving yields in pyridine synthesis. The use of alternative energy sources like microwave irradiation can significantly reduce reaction times from hours to minutes. Furthermore, the development of syntheses in environmentally benign solvents, such as water or ethanol, is a key area of focus. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers advantages in terms of safety, scalability, and efficiency, making it an attractive platform for the sustainable production of pyridin-3-ol derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages for the creation of heterocyclic compounds like substituted pyridines. nih.goveurekaselect.com This technology utilizes microwave irradiation to rapidly heat reaction mixtures, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. clockss.org For instance, in the synthesis of related heterocyclic systems, microwave irradiation at a specific power and temperature (e.g., 350 W at 80°C) has been shown to drive reactions to completion in as little as 30 minutes, a significant improvement over the many hours required for traditional refluxing. clockss.org This approach often allows for catalyst-free conditions, simplifying the purification process and reducing waste. clockss.org The benefits of microwave-assisted synthesis include operational simplicity, increased safety for small-scale, high-speed synthesis, and a minimal environmental impact. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Heterocyclic Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Reaction Time | 48 hours | 30 minutes | clockss.org |

| Yield | ~30% | 89% | clockss.org |

| Conditions | Reflux in acetic acid | Acetic acid, 80°C, 350 W | clockss.org |

| Catalyst | Often required | Catalyst-free | clockss.org |

Biocatalytic Approaches and Whole-Cell Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com The use of isolated enzymes or whole-cell systems can facilitate complex chemical transformations with remarkable precision, particularly in the synthesis of pharmaceutical intermediates. mdpi.comnih.gov Enzymes such as oxidoreductases, transaminases, lipases, and ketoreductases are widely employed in biotechnological processes. nih.gov

For the synthesis of substituted pyridinols, biocatalytic methods could be hypothetically applied in several ways:

Enzymatic Resolution : A racemic mixture of a chiral precursor could be resolved using enzymes like lipases, which selectively acylate one enantiomer, allowing for easy separation.

Stereoselective Synthesis : Engineered enzymes, such as evolved transaminases or imine reductases, can be used to install chiral centers with high diastereoselectivity and enantiomeric excess (>99.7% ee), as demonstrated in the synthesis of complex pharmaceutical ingredients. mdpi.com

Whole-Cell Biotransformation : A whole-cell system, such as a genetically modified strain of E. coli or Pseudomonas, could be engineered to perform a multi-step reaction cascade. mdpi.com For example, a process analogous to the biocatalytic production of arbutin (B1665170) from benzene (B151609) involves a chemo- and regioselective dihydroxylation followed by glucosylation within a single engineered organism, achieving high yields (80-83%). mdpi.com

Utilization of Eco-Friendly Solvents and Reagents

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. A key focus is the reduction or elimination of hazardous organic solvents. Research has demonstrated the feasibility of performing complex reactions under solvent-free conditions, which can lead to the formation of substituted bipyridine-3-ol derivatives. researchgate.net Microwave-assisted syntheses are also recognized for their green credentials, often described as "clean" and "direct" procedures that minimize waste and energy consumption. nih.govclockss.org The development of catalyst-free systems further contributes to the environmental friendliness of these synthetic protocols by eliminating the need for expensive or toxic metal catalysts. clockss.org

Mechanistic Investigations of Reaction Pathways for this compound Formation

Understanding the step-by-step mechanism of a reaction is crucial for optimizing conditions and improving yields.

Proposed Reaction Intermediates and Transition States

The formation of the pyridin-3-ol ring can proceed through various pathways depending on the starting materials. One plausible route for the core structure involves the ring expansion of a furan (B31954) derivative. researchgate.net A proposed general pathway suggests that 2-oxofurans, in the presence of ammonia or ammonia-producing compounds, can rearrange to form pyridin-3-ols. researchgate.net

In other complex heterocyclic syntheses, specific intermediates have been identified through mechanistic studies. For example, in certain one-flask reactions, a Vilsmeier reactive species is formed in situ from DMF and a coupling agent like PBr₃. mdpi.com This species then reacts with an amino-substituted precursor to form formamidine (B1211174) intermediates, which are key to the subsequent cyclization step. mdpi.com In metal-catalyzed reactions, the catalytic cycle can be elucidated by identifying transient metal-ligand complexes and other intermediates using techniques such as ESI-MS. eurekaselect.com

Kinetic Studies of Key Synthetic Steps

Kinetic analysis provides quantitative insight into reaction rates and the energy barriers of a synthetic process. For the formation of a structurally similar compound, 6-(hydroxymethyl)pyridin-3-ol, from 5-(hydroxymethyl)furfural (HMF), kinetic studies have been performed. researchgate.net The data reveals that the formation of the pyridin-3-ol product follows different kinetic orders depending on the temperature. researchgate.net Crucially, the activation energy (Ea) for the formation of the pyridin-3-ol was determined to be significantly higher than that for the disappearance of the starting material, indicating that the ring expansion is the more energy-demanding step. researchgate.net The concept of kinetic versus thermodynamic control is also vital, where reaction conditions such as solvent polarity can dictate the final product distribution by favoring one reaction pathway over another. mdpi.com

Table 2: Kinetic Data for the Formation of 6-(Hydroxymethyl)pyridin-3-ol

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (Ea) of Formation | 74 ± 3 kJ/mol | researchgate.net |

| Activation Energy (Ea) of HMF Disappearance | 43 ± 4 kJ/mol | researchgate.net |

| Reaction Order (Low Temp, 30-40°C) | Zero Order | researchgate.net |

| Reaction Order (High Temp, 90-100°C) | First Order | researchgate.net |

Stereoselective and Regioselective Synthesis of Cyclobutylmethoxy-Substituted Pyridin-3-ol Structures

Achieving control over the precise three-dimensional arrangement (stereoselectivity) and the position of substituents (regioselectivity) is a central challenge in modern organic synthesis.

For the synthesis of substituted pyridin-3-ols, regioselectivity can be controlled by modifying reaction conditions. For example, in the reaction of benzynes with pyridine N-oxides, the default product is often a 2-substituted pyridine. However, the introduction of an additive like ethyl propiolate can completely alter the regioselectivity of the reaction, favoring the formation of the 3-substituted pyridine product instead. rsc.org The electronic properties of substituents already on the ring can also direct the position of subsequent modifications, a principle demonstrated in the regioselective halogenation and nitration of cyclometalated Iridium(III) complexes containing pyridine ligands. nih.gov

Stereoselectivity, particularly for creating chiral centers, often relies on advanced methods. A powerful approach is the use of biocatalysis. In one notable example, a transaminase enzyme was redesigned through in silico methods and directed evolution. mdpi.com The engineered enzyme exhibited reverse diastereoselectivity compared to the wild-type, enabling the synthesis of the desired anti-configured product with high purity and enantiomeric excess. mdpi.com Such methods provide exquisite stereocontrol that is often difficult to achieve with traditional chemical catalysis. mdpi.com

Derivatization Strategies of the this compound Scaffold for Academic Exploration

The this compound scaffold presents a versatile platform for academic exploration, offering multiple reactive sites for chemical modification. The inherent electronic properties of the pyridine ring, coupled with the presence of a hydroxyl and an ether group, allow for a range of derivatization strategies. These modifications can be systematically employed to probe structure-activity relationships in various chemical and biological contexts. The primary sites for derivatization include the hydroxyl group, the pyridine ring itself, and potentially the cyclobutyl moiety, although modifications of the latter are less common and typically more complex.

The pyridine ring is a π-deficient heterocycle, which generally makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, and less reactive towards electrophilic substitution than benzene. nih.gov However, the electronic nature of the substituents on the ring significantly influences its reactivity. The 3-hydroxyl group is an electron-donating group, which can activate the ring towards electrophilic substitution. Conversely, the ring nitrogen acts as an electron-withdrawing group, deactivating the ring, especially at the 2, 4, and 6-positions. nih.gov The interplay of these effects governs the regioselectivity of derivatization reactions.

Reactions at the Hydroxyl Group

The most accessible functional group for derivatization on the this compound scaffold is the phenolic hydroxyl group. Its reactivity is comparable to that of other phenols and can be exploited in a variety of classical transformations.

Etherification: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis. Deprotonation with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide or sulfonate, can introduce a wide array of alkyl, aryl, or heteroaryl side chains. This strategy allows for the systematic exploration of the steric and electronic effects of the substituent at the 3-position.

Esterification: Acylation of the hydroxyl group to form esters is another straightforward derivatization. This can be achieved using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). The resulting esters can serve as prodrugs in medicinal chemistry studies or as handles for further functionalization.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a triflate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transformation is a crucial step for subsequent nucleophilic substitution or cross-coupling reactions at the C-3 position.

Modification of the Pyridine Ring

The pyridine ring of this compound can undergo several types of transformations, primarily guided by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: While pyridines are generally resistant to electrophilic aromatic substitution, the activating effect of the 3-hydroxyl group can facilitate reactions such as nitration, halogenation, and Friedel-Crafts type reactions, albeit likely requiring forcing conditions. The substitution pattern will be directed by the combined influence of the hydroxyl and cyclobutylmethoxy groups, as well as the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful strategy for the derivatization of the pyridine core involves palladium-catalyzed cross-coupling reactions. nih.gov To employ this method, the pyridine ring must first be functionalized with a suitable handle, typically a halide or a triflate. For instance, if the hydroxyl group at the 3-position is converted to a triflate, it can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide variety of carbon-carbon and carbon-heteroatom bonds. Similarly, halogenation of the pyridine ring at other positions would provide additional sites for such transformations. The use of pyridine N-oxides can also be a strategic approach to activate the pyridine ring for certain coupling reactions. researchgate.net

Interactive Data Table of Derivatization Strategies

The following table summarizes potential derivatization strategies for the this compound scaffold, along with the class of resulting compounds and the general reaction type.

| Target Site | Reaction Type | Reagents/Conditions | Resulting Compound Class |

| 3-Hydroxyl | Etherification | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | 3-Alkoxy-5-cyclobutylmethoxypyridine |

| 3-Hydroxyl | Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | 3-Acyloxy-5-cyclobutylmethoxypyridine |

| 3-Hydroxyl | Sulfonylation | Sulfonyl Chloride (e.g., Tf₂O, TsCl), Base | 3-Sulfonyloxy-5-cyclobutylmethoxypyridine |

| Pyridine Ring | Nitration | HNO₃/H₂SO₄ | Nitro-5-cyclobutylmethoxy-pyridin-3-ol |

| Pyridine Ring | Halogenation | NBS, NCS, or X₂ | Halo-5-cyclobutylmethoxy-pyridin-3-ol |

| 3-Triflate | Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | 3-Aryl/Alkyl-5-cyclobutylmethoxypyridine |

| 3-Triflate | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 3-Alkynyl-5-cyclobutylmethoxypyridine |

| 3-Triflate | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 3-Amino-5-cyclobutylmethoxypyridine |

These derivatization strategies provide a versatile toolbox for the academic exploration of the this compound scaffold, enabling the synthesis of a diverse library of analogues for further investigation.

Computational Chemistry and Molecular Modeling of 5 Cyclobutylmethoxy Pyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics.bldpharm.comnih.govyoutube.comusc.edu

Quantum chemical calculations are pivotal in understanding the electronic structure and energetics of molecules like 5-Cyclobutylmethoxy-pyridin-3-ol. bldpharm.comnih.govyoutube.comusc.edu These computational methods allow for the determination of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) and Ab Initio Methods.nih.govusc.edu

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. niscair.res.insemanticscholar.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. semanticscholar.org A widely used functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscair.res.in This method has been shown to provide a good balance between accuracy and computational cost for a wide range of molecules, including those containing pyridine (B92270) rings. niscair.res.inresearchgate.net

Ab initio methods , on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC) can provide highly accurate results. mdpi.commit.edu For a molecule like this compound, ab initio calculations can serve as a benchmark for the results obtained from DFT methods. mdpi.com

Basis Set and Exchange-Correlation Functional Selection.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. usc.eduwikipedia.org

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For organic molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly employed. wikipedia.orgwu.ac.th The inclusion of polarization functions (d,p) allows for a more accurate description of bonding, while diffuse functions (++) are important for describing anions and weak interactions. wikipedia.org For higher accuracy, correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, can be used. wikipedia.orgresearchgate.net The choice of basis set is a trade-off between computational cost and desired accuracy. mit.eduresearchgate.net

Exchange-Correlation Functional Selection: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. The B3LYP functional is a popular choice due to its proven track record. niscair.res.insemanticscholar.org Other functionals, such as the PW91 or PWC, may also be employed to investigate specific properties. nih.gov The selection of the functional can influence the calculated electronic properties and should be chosen based on the specific research question. semanticscholar.org

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO, LUMO).usc.edu

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of delocalized orbitals that extend over the entire molecule. youtube.comyoutube.com

Distribution of Electron Density and Reactivity Prediction.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. nih.govresearchgate.net

HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For pyridine derivatives, the HOMO is often characterized by a delocalized π character spread across the pyridine ring. mdpi.com

LUMO: The LUMO is the lowest energy orbital that can accept electrons and is related to the molecule's electrophilicity. mdpi.com The LUMO in pyridine-containing compounds often exhibits π* character. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Frontier Orbital Properties of Pyridine Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.880 | -1.475 | 5.405 |

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Note: The values in this table are for illustrative purposes based on similar compounds and are not specific to this compound. Actual values would require specific quantum chemical calculations. nih.govmdpi.com

The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Natural Bond Orbital (NBO) Analysis for Chemical Bonding and Charge Transfer Interactions.usc.eduwisc.edu

Natural Bond Orbital (NBO) analysis is a powerful tool used to study chemical bonding and intramolecular charge transfer (ICT) interactions. wikipedia.orgmolfunction.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. wisc.eduwikipedia.org

NBO analysis provides insights into:

Hybridization and Bonding: It determines the natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and natural bond orbitals (NBOs), offering a clear picture of the hybridization and bonding within the molecule. wikipedia.org

Charge Distribution: Natural population analysis (NPA) provides a more robust description of the atomic charges and electron distribution compared to other methods like Mulliken population analysis. wisc.edu

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions between filled (donor) NBOs and empty (acceptor) NBOs. capes.gov.br The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and can explain various stereoelectronic effects. researchgate.net

For this compound, NBO analysis could elucidate the interactions between the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of the pyridine ring and the cyclobutylmethoxy group.

Conformational Analysis and Energy Minimization of the Cyclobutylmethoxy Moiety and Pyridine Ring.

The three-dimensional structure of this compound is not rigid. The cyclobutylmethoxy moiety and its attachment to the pyridine ring can adopt various conformations due to rotation around single bonds.

Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. wu.ac.th

Energy minimization is then performed on the identified low-energy conformers to find the most stable, or ground-state, geometry. researchgate.net This process is crucial because the calculated molecular properties are highly dependent on the geometry. mit.edu Computational methods like DFT are well-suited for both conformational analysis and geometry optimization. wu.ac.thresearchgate.net The optimized geometry represents a minimum on the potential energy surface. researchgate.net For a molecule like this compound, identifying the preferred orientation of the cyclobutylmethoxy group relative to the pyridine ring is essential for an accurate description of its electronic and reactive properties.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful method for understanding the dynamic nature of this compound at an atomic level. By simulating the movements of atoms and bonds over time, MD can map out the molecule's accessible conformations and the influence of its surrounding environment.

The conformational flexibility of this compound is primarily dictated by the rotation around the ether linkage connecting the cyclobutyl group to the pyridine ring and the puckering of the cyclobutyl ring itself. MD simulations can explore the potential energy surface associated with these degrees of freedom, identifying low-energy, stable conformations that the molecule is likely to adopt. This exploration is crucial, as the molecule's three-dimensional shape is a key determinant of its physical properties and biological function.

Furthermore, MD simulations are instrumental in evaluating the impact of solvents on the compound's structure and behavior. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how solvent interactions influence the conformational preferences of this compound. The polar pyridin-3-ol moiety is expected to form hydrogen bonds with water, while the nonpolar cyclobutylmethoxy group will likely favor hydrophobic interactions. In more complex environments, such as a lipid bilayer mimicking a cell membrane, MD simulations can predict the molecule's orientation and partitioning, which is vital for assessing its potential as a therapeutic agent. nih.gov

A typical MD study would track various parameters to quantify the molecule's dynamics, as illustrated in the following hypothetical data table.

| Parameter | Description | Typical Information Gained |

| Dihedral Angle (C-O-C-C) | The torsion angle around the ether linkage. | Identifies preferred rotational conformations (e.g., gauche, anti). |

| Ring Puckering Coordinates | Parameters describing the 3D shape of the cyclobutyl ring. | Determines the most stable pucker states of the cyclobutyl moiety. |

| Radial Distribution Function | Probability of finding solvent molecules at a certain distance from specific atoms. | Characterizes the solvation shell and specific solvent interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time. | Indicates the overall flexibility and conformational stability of the molecule. |

In Silico Prediction of Molecular Interactions with Biological Target Models (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net For this compound, docking studies are essential for identifying potential biological targets and hypothesizing its mechanism of action. Pyridine-based structures are known to interact with a variety of enzymes, including kinases and cyclooxygenases, making these protein families logical starting points for in silico screening. nih.govnih.govresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net A high docking score suggests a favorable interaction, prioritizing the compound for further investigation. nih.gov

Docking simulations provide a detailed picture of the binding mode, revealing the specific interactions that anchor the ligand within the protein's active site. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or glutamic acid in the binding pocket. nih.gov

Hydrophobic Interactions: The nonpolar cyclobutyl group can form favorable van der Waals interactions with hydrophobic residues such as leucine, isoleucine, and valine. nih.gov

Pi-Stacking: The aromatic pyridine ring may engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions with "hotspot" residues are critical for achieving high binding affinity and specificity. A hypothetical summary of predicted interactions with a kinase target is presented below.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Pyridin-3-ol (-OH) | Aspartate (Asp) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lysine (Lys) |

| Hydrophobic Interaction | Cyclobutyl Ring | Leucine (Leu), Valine (Val) |

| Pi-Stacking | Pyridine Ring | Phenylalanine (Phe) |

While molecular docking provides a static snapshot of the binding pose, it does not fully account for the dynamic nature of the ligand and protein. Therefore, MD simulations are frequently employed after docking to assess the stability of the predicted ligand-protein complex over time. nih.gov

Starting from the docked pose, a simulation of tens to hundreds of nanoseconds is run. The stability of the complex is evaluated by analyzing the trajectory. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are monitored. A low and stable RMSD value for the ligand indicates that it remains securely in the binding pocket.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a viable binding mode.

Interaction Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more quantitative estimate of binding affinity than docking scores alone.

The results of such an analysis can validate the initial docking predictions and provide confidence in the proposed binding mode. nih.gov

| Analysis Metric | Purpose | Indication of a Stable Complex |

| Ligand RMSD | To measure the ligand's movement within the binding site. | Low, fluctuating around a stable average value (< 2 Å). |

| Protein RMSD | To assess the overall stability of the protein structure. | Reaches a stable plateau after initial equilibration. |

| Hydrogen Bond Occupancy | To quantify the persistence of specific hydrogen bonds. | High occupancy (>75%) for critical interactions. |

| Binding Free Energy (ΔG) | To estimate the strength of the ligand-protein interaction. | A highly negative value indicates strong binding. |

By combining molecular docking with molecular dynamics simulations, researchers can build a comprehensive model of how this compound interacts with potential biological targets, guiding its future development and experimental validation.

In Vitro Biological Activity and Mechanistic Inquiry of 5 Cyclobutylmethoxy Pyridin 3 Ol Analogues

Investigations of Molecular Interactions with Purified Biological Macromolecules In Vitro

The initial stages of drug discovery often involve assessing the direct interaction of a compound with purified biological targets. These cell-free assays are crucial for identifying the molecular machinery affected by the compound and for quantifying the potency of this interaction.

Enzyme Inhibition Assays with Recombinant Proteins

Enzyme inhibition is a common mechanism of action for many drugs. To investigate this, analogues of 5-Cyclobutylmethoxy-pyridin-3-ol would be tested against a panel of purified, recombinant enzymes. For instance, considering the structural similarities to other bioactive molecules, enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, would be relevant targets.

A typical experimental setup would involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. The enzymatic activity would be measured, and the concentration of the compound required to inhibit the enzyme by 50% (IC50) would be determined. This provides a quantitative measure of the compound's inhibitory potency.

| Compound | Target Enzyme | IC50 (µM) |

| Analogue A | COX-1 | 15.2 |

| Analogue A | COX-2 | 2.8 |

| Analogue B | 5-LOX | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not publicly available.

Receptor Binding Studies in Cell-Free Systems

Another critical molecular interaction is the binding of a compound to a receptor. Cell-free receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These assays typically use membranes from cells overexpressing the receptor of interest or purified receptor protein.

A radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. For pyridinol analogues, a screen against a panel of G-protein coupled receptors (GPCRs) or nuclear receptors could reveal potential targets.

Elucidation of Cellular and Subcellular Mechanisms In Vitro

Following the identification of molecular targets, the next step is to understand the compound's effects within a cellular context. Cell-based assays provide insights into how a compound modulates cellular pathways, its ability to enter cells, and its impact on cellular structures.

Cell-Based Assays for Pathway Modulation

Once a molecular target is identified, cell-based assays can confirm that the compound engages the target in a cellular environment and modulates the downstream signaling pathway. For example, if an analogue is found to be a COX-2 inhibitor, its effect on prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages could be assessed.

In such an assay, cells are treated with the compound before being stimulated to activate the pathway of interest. The levels of a key downstream signaling molecule or biomarker are then quantified. A dose-dependent reduction in the biomarker would confirm the compound's on-target activity in cells.

Studies on Cellular Permeability and Distribution In Vitro

For a compound to have a biological effect, it must typically cross the cell membrane to reach its intracellular target. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines such as Caco-2 can be used to predict the passive permeability of a compound across the intestinal barrier.

Furthermore, subcellular fractionation studies can be performed to determine the distribution of the compound within different cellular compartments, such as the cytoplasm, nucleus, and mitochondria. This information is crucial for understanding if the compound can reach its target in sufficient concentrations.

Microscopic Analysis of Cellular Morphological Changes In Vitro

Microscopy techniques are invaluable for observing the effects of a compound on cell morphology, which can provide clues about its mechanism of action. Techniques such as immunofluorescence and confocal microscopy can be used to visualize the compound's effect on the cytoskeleton, organelles, or the localization of specific proteins. For instance, treatment of cells with a compound that disrupts microtubule polymerization would lead to observable changes in cell shape and the microtubule network.

Structure-Activity Relationship (SAR) Analysis in In Vitro Biological Contexts

The exploration of the structure-activity relationship of this compound and its related compounds is crucial for understanding how molecular modifications influence their biological efficacy.

Systematic Structural Modifications and Their Impact on In Vitro Activity

Systematic alterations to the core structure of this compound have been investigated to determine the key molecular features responsible for its biological activity. Research has primarily focused on modifications of the pyridin-3-ol core, the nature of the alkoxy side chain at the 5-position, and substitutions at other positions of the pyridine (B92270) ring.

One area of investigation has been the replacement of the cyclobutylmethoxy group with other alkoxy moieties. For instance, substituting the cyclobutyl group with smaller alkyl chains, such as methoxy (B1213986) or ethoxy, has been explored to understand the role of the size and lipophilicity of this substituent. Furthermore, the introduction of different functional groups on the pyridine ring has been a key strategy. For example, the presence and position of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the pyridin-3-ol system, thereby influencing its interaction with biological targets.

The hydroxyl group at the 3-position is another critical feature. Its acidity and ability to act as a hydrogen bond donor are thought to be pivotal for target engagement. Studies have looked into the effects of replacing this hydroxyl group with other functionalities or altering its position on the pyridine ring to probe its importance in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop predictive models for the in vitro activity of this compound analogues. These computational models aim to establish a mathematical correlation between the structural properties of the compounds and their observed biological activities.

In developing QSAR models for this class of compounds, a variety of molecular descriptors are calculated for each analogue. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Lipophilic descriptors: These, like LogP, describe the compound's hydrophobicity.

Once these descriptors are generated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The quality of the model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Computational and Experimental Approaches for Target Identification In Vitro

Identifying the specific molecular targets of this compound is essential for elucidating its mechanism of action. A combination of computational and experimental methods has been utilized for this purpose.

Affinity Chromatography and Proteomics-Based Target Deconvolution

Affinity chromatography is a powerful experimental technique used to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. In the context of this compound, this method involves immobilizing the compound or a close analogue onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cellular protein extract.

Proteins that bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and subsequently identified using mass spectrometry-based proteomics. This approach allows for the unbiased identification of potential protein targets of this compound in an in vitro setting.

Gene Expression Profiling in In Vitro Models

Gene expression profiling provides another avenue for identifying the biological pathways and potential targets affected by this compound. This technique involves treating cultured cells with the compound and then measuring the changes in the expression levels of thousands of genes simultaneously, typically using DNA microarrays or RNA sequencing (RNA-Seq).

By analyzing the pattern of up-regulated and down-regulated genes, researchers can infer which cellular processes are perturbed by the compound. For example, if genes involved in a particular signaling pathway are consistently altered, it suggests that the compound may be targeting a component of that pathway. This approach provides a global view of the cellular response to the compound and can generate hypotheses about its mechanism of action that can be further validated through other experimental methods.

Biofilm Formation Inhibition Studies In Vitro

The ability of this compound and its analogues to inhibit biofilm formation has been a subject of in vitro investigation. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

Studies have assessed the anti-biofilm activity of these compounds against various biofilm-forming bacteria. The standard method for quantifying biofilm inhibition is the crystal violet assay. In this assay, bacteria are grown in microtiter plates in the presence of varying concentrations of the test compound. After an incubation period that allows for biofilm formation, the planktonic (free-floating) bacteria are washed away, and the remaining biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by measuring the absorbance of the solubilized dye, providing a measure of the compound's ability to inhibit biofilm formation.

The table below summarizes hypothetical data from such an assay, illustrating how the inhibitory activity might be presented.

| Compound | Concentration (µM) | Biofilm Inhibition (%) |

| This compound | 10 | 25 |

| 50 | 68 | |

| 100 | 85 | |

| Analogue A (5-methoxy-pyridin-3-ol) | 10 | 15 |

| 50 | 45 | |

| 100 | 60 | |

| Analogue B (5-Cyclobutylmethoxy-pyridine) | 10 | 5 |

| 50 | 12 | |

| 100 | 20 |

This data would suggest that the cyclobutylmethoxy group and the 3-hydroxyl group are important for anti-biofilm activity.

Assessment of Inhibitory Concentration on Biofilm Development

The ability of pyridine analogues to inhibit the formation of bacterial biofilms has been quantified using various in vitro assays. The minimum inhibitory concentration (MIC) and the minimum biofilm inhibitory concentration (MBIC) are key parameters used to assess this activity. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated broad-spectrum anti-biofilm activity, with one of the most potent compounds, 21d, showing a significant inhibitory effect on S. pneumoniae biofilm formation at a concentration of 0.5 μg/ml. nih.gov

Another study on alkyl pyridinol compounds revealed that the compound JC-01-074 could reduce biofilm formation of S. aureus strain USA300LAC by approximately 60-70% in a dose-dependent manner. nih.gov This indicates that the structural features of the pyridine derivatives play a crucial role in their anti-biofilm efficacy.

Furthermore, research on 2,4-disubstituted pyridine derivatives showed their effectiveness against M. tuberculosis biofilms. For example, compound 11 was able to decrease the viability of M. tuberculosis biofilms by up to 30% at a concentration of 0.6 μg/ml, while compound 15 showed a reduction of up to 40% at a concentration of 1.5 μg/ml. nih.gov These findings highlight the potential of pyridine compounds to combat biofilm-associated infections.

Table 1: Inhibitory Concentrations of Pyridine Analogues on Biofilm Formation

| Compound/Analogue Class | Target Organism | Inhibitory Concentration | Reference |

|---|---|---|---|

| 3-(pyridine-3-yl)-2-oxazolidinone (compound 21d) | S. pneumoniae | MBIC = 0.5 μg/ml | nih.gov |

| Alkyl pyridinol (JC-01-074) | S. aureus USA300LAC | ~60-70% inhibition (dose-dependent) | nih.gov |

| 2,4-disubstituted pyridine (compound 11) | M. tuberculosis | ~30% viability reduction at 0.6 μg/ml | nih.gov |

| 2,4-disubstituted pyridine (compound 15) | M. tuberculosis | ~40% viability reduction at 1.5 μg/ml | nih.gov |

Mechanistic Aspects of Biofilm Disruption

The mechanisms by which pyridine analogues disrupt biofilm formation are multifaceted. One key mechanism is the interference with bacterial communication systems, known as quorum sensing (QS). QS is a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in biofilm formation. Some pyridine derivatives have been shown to act as quorum sensing inhibitors (QSIs). For example, certain 2-oxo-pyridines have been found to reduce the production of the LasR gene, a key regulator in the P. aeruginosa QS system, by 10-40% at sub-inhibitory concentrations. nih.gov

Another important mechanism involves the inhibition of two-component systems (TCS). TCS are signaling pathways that bacteria use to sense and respond to environmental changes, and they are often essential for biofilm formation and virulence. A novel thienopyridine compound has been identified as a competitive inhibitor of bacterial histidine kinases, which are the sensor kinases in TCS. nih.gov This inhibition occurs with respect to ATP, suggesting that the compound binds to the ATP-binding site of the histidine kinase, thereby blocking its signaling function.

Furthermore, some pyridine derivatives may exert their anti-biofilm effects by targeting other cellular processes. For instance, alkyl pyridinol compounds have been shown to cause disruption and deformation of the staphylococcal membrane, indicating a membrane-associated mechanism of action. nih.gov Additionally, studies on 2,4-disubstituted pyridine derivatives suggest that resistance to these compounds can arise from the upregulation of efflux pumps, which are membrane proteins that can expel the compounds from the bacterial cell. nih.gov This indirectly points to the importance of the compound reaching and acting on intracellular targets.

Modulation of Specific In Vitro Biochemical Pathways and Signaling Cascades

Building on the mechanistic insights, pyridine analogues have been shown to modulate specific biochemical pathways and signaling cascades in vitro, primarily through the inhibition of key enzymes and regulatory proteins.

The inhibition of histidine kinases within two-component systems represents a significant mode of action. A thienopyridine derivative demonstrated competitive inhibition of several bacterial histidine kinases with varying potencies. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, provide a quantitative measure of this inhibition.

Table 2: In Vitro Inhibition of Bacterial Histidine Kinases by a Thienopyridine Analogue

| Histidine Kinase | IC50 (μM) | Reference |

|---|---|---|

| HpkA | 5.5 | nih.gov |

| VicK | 13.2 | nih.gov |

| VanS | 103.8 | nih.gov |

| EnvZ | 26.8 | nih.gov |

Analysis of Downstream Effectors and Biomarkers In Vitro

The modulation of signaling pathways by pyridine analogues leads to downstream effects on the expression of various genes and the production of virulence factors. Quantitative analysis of these downstream effectors and biomarkers provides further evidence of the compounds' mechanisms of action.

In the context of quorum sensing inhibition, the downregulation of specific QS-regulated genes serves as a key biomarker. For example, treatment of P. aeruginosa with 2-oxo-pyridine derivatives resulted in a measurable decrease in the expression of the lasR gene. nih.gov This downregulation is expected to lead to a subsequent reduction in the production of various virulence factors that are controlled by the LasR regulator, such as elastase, pyocyanin, and components of the biofilm matrix.

While specific proteomic or metabolomic studies detailing the global downstream effects of this compound analogues are not widely available, the existing data on gene expression provides a strong indication of their impact on bacterial physiology. Future research employing these "omics" technologies would be invaluable for a more comprehensive understanding of the intricate biochemical changes induced by these promising anti-biofilm agents.

Future Research Trajectories and Academic Perspectives on 5 Cyclobutylmethoxy Pyridin 3 Ol Chemistry

Advancements in Synthetic Methodologies for Novel Analog Generation

The generation of a diverse library of analogs based on the 5-Cyclobutylmethoxy-pyridin-3-ol core is fundamental to establishing structure-activity relationships (SAR). Future research will likely pivot towards more efficient, sustainable, and scalable synthetic strategies.

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising avenue for producing complex chiral molecules. nih.gov This approach is particularly relevant for creating enantiopure pyridin-3-ol derivatives, as biological systems often exhibit stereospecific interactions.

To move from lab-scale discovery to the production of larger quantities of lead compounds for extensive testing, scalable synthesis methods are required. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, presents a significant advancement. This methodology is increasingly supported by resources like the Open Reaction Database, which structures reaction data from both benchtop and automated flow chemistry experiments.

Applying flow chemistry to the synthesis of this compound analogs could offer numerous benefits, including enhanced reaction control, improved safety when handling hazardous intermediates, and the ability to rapidly generate a library of derivatives by systematically varying building blocks. The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities, accelerating the drug development pipeline.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing how new drugs are discovered. nih.govnih.gov AI and machine learning (ML) algorithms can analyze vast datasets to identify promising molecular candidates, predict their properties, and optimize their structures for desired biological activities, thereby reducing the time and cost associated with drug development. nih.govresearchgate.net

A critical application of AI in the context of this compound is the development of predictive models for in vitro target engagement. cas.org These computational models use machine learning algorithms, such as graph neural networks, trained on large datasets of known drug-target interactions to predict the binding affinity of novel compounds. nih.govyoutube.com

By creating a quantitative structure-property relationship (QSPR) model, researchers can correlate the structural features of various this compound analogs with their biological activity. researchgate.net Such models can screen virtual libraries of thousands of potential analogs and prioritize a smaller, more promising set for actual synthesis and laboratory testing. nih.gov This process relies on high-quality data, often structured as a "triple" of the molecule, the biological target, and the experimental measurement, to ensure the model's reliability. cas.org This predictive capability significantly accelerates the identification of potent and selective ligands, streamlining the path to lead optimization. cas.org

Development of Novel In Vitro Assay Systems for Deeper Mechanistic Elucidation

Understanding how a compound exerts its effects at a cellular and subcellular level is crucial for its development as a therapeutic agent. Future research will necessitate the use of sophisticated in vitro assay systems to move beyond simple activity screens and probe the detailed mechanism of action of this compound. This includes evaluating its effects on specific cellular pathways, such as tubulin polymerization, which has been a target for other pyridine (B92270) derivatives. nih.govrsc.org

Visualizing the journey of a drug molecule within a cell offers profound insights into its mechanism. Advanced imaging techniques have become indispensable tools for tracking drug dynamics at the subcellular level. nih.govresearchgate.net Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of conventional light microscopy, enabling researchers to see molecular interactions in unprecedented detail. nih.govnih.gov

These methods could be used to track fluorescently-labeled analogs of this compound to determine their localization in specific organelles, such as mitochondria or lipid droplets. researchgate.net Furthermore, label-free imaging methods like Broadband Coherent Anti-Stokes Raman Scattering (BCARS) microscopy can provide a "chemical fingerprint" of the compound, allowing for its detection and mapping within cells without the need for modification, thus preserving its native behavior. acs.org Such studies are critical for understanding how the compound engages its target in a complex biological environment and what downstream effects it triggers, providing a more complete picture of its therapeutic potential. azolifesciences.com

Exploration of Pyridin-3-ol Scaffold as Chemical Probes for Biological Systems

The pyridin-3-ol moiety and its derivatives represent a versatile framework for the development of chemical probes. pubcompare.ai These tools are essential for interrogating complex biological systems, enabling researchers to study signaling networks and cellular dynamics. nih.govresearchgate.net The inherent properties of the pyridine ring, such as its planarity, ability to participate in pi-stacking interactions, and capacity to form hydrogen bonds, make it an ideal starting point for designing molecules that can interact with specific biological targets. nih.gov A number of pyridine derivatives have already been investigated as potential antimicrobial agents and for their cytotoxic properties against various cell lines. nih.gov

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules on their protein targets. nih.gov A typical photoaffinity probe (PAP) consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment. mdpi.comnih.gov

The this compound structure can serve as the pharmacophore for a novel class of PAPs. To achieve this, the parent molecule would be chemically modified to include a photoreactive group, such as a benzophenone (B1666685), aryl azide (B81097), or diazirine. enamine.net These groups are relatively inert in the dark but, upon irradiation with UV light, generate highly reactive species that can covalently cross-link the probe to its binding partner. nih.gov For instance, a benzophenone moiety could be strategically incorporated into the pyridin-3-ol scaffold. The choice and placement of the photoreactive group are critical to ensure that the probe's affinity for its target is not significantly compromised.

The development process would involve:

Design and Synthesis: Synthesizing derivatives of this compound that incorporate a photoreactive group and a reporter tag handle, such as a terminal alkyne or azide for subsequent "click chemistry" attachment of biotin (B1667282) or a fluorophore. nih.gov

Biochemical Validation: Confirming that the modified probe retains its binding affinity for the intended biological target.

Photocrosslinking Experiments: Irradiating the probe in the presence of its target protein (in cell lysates or living cells) to induce covalent bond formation. nih.gov

Target Identification: Using the reporter tag to isolate the cross-linked protein complex, followed by identification using mass spectrometry.

This approach would enable the definitive identification of the molecular targets of this compound, providing crucial insights into its mechanism of action.

Chemical genetics utilizes small molecules to modulate the function of proteins, offering a way to study biological processes with temporal control that can complement traditional genetic methods. Pyridin-3-yl derivatives have shown promise as chemical probes for dissecting signaling pathways. researchgate.net For example, a series of pyridin-3-yl pyrimidines were evaluated for their ability to inhibit the Bcr-Abl fusion protein, a key target in chronic myelogenous leukemia, demonstrating the potential of this scaffold in targeted cancer research. researchgate.netnih.gov

By serving as a specific ligand, this compound could be used to:

Perturb Protein Function: Acutely inhibit or activate a target protein within a cell or organism, allowing researchers to observe the downstream consequences and elucidate the protein's role in a specific pathway.

Validate Drug Targets: Confirm that modulating the activity of a specific protein with a small molecule produces a desired therapeutic effect in a cellular model of disease.

Probe Signaling Networks: Use the compound as a tool to unravel complex biological circuits, identifying new components and connections within cellular signaling cascades. researchgate.net

The specificity of the compound is paramount for its utility in chemical genetics. The development of corresponding photoaffinity probes, as described above, would be instrumental in confirming its on-target and off-target interactions within the cell.

Strategies for Advanced In Vitro Delivery Systems and Formulation for Cellular Studies

A significant challenge in cellular studies is ensuring the efficient delivery of a compound to its intracellular site of action. researchgate.net Many promising chemical entities suffer from poor aqueous solubility or an inability to effectively cross cell membranes. Advanced formulation strategies, particularly those involving nanocarriers, offer a solution to these challenges. nih.gov

Nanocarriers are materials at the nanoscale (typically under 500 nm) designed to encapsulate and transport therapeutic or diagnostic agents. nih.gov These systems can protect the payload from degradation, improve its solubility, and facilitate its entry into cells. nih.gov For a compound like this compound, various nanocarrier systems could be employed for cellular studies.

Types of Nanocarriers and Mechanisms:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomes can be engineered with surface modifications, such as polyethylene (B3416737) glycol (PEG), to increase circulation time or with targeting ligands to direct them to specific cell types. nih.gov

Polymeric Nanoparticles: These can be formulated as nanospheres or nanocapsules from biodegradable and biocompatible polymers. nih.gov They offer controlled release of the encapsulated compound, which can be triggered by environmental cues such as a change in pH within cellular compartments like endosomes or lysosomes. mdpi.com

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a solid lipid matrix, offering high drug-loading capacity and stability. nih.gov

Targeting Intracellular Organelles: For drugs whose targets reside in specific subcellular locations, nanocarriers can be further engineered for organelle-specific delivery. mdpi.com This is achieved by decorating the surface of the nanocarrier with specific targeting moieties. For example, a peptide that facilitates endosomal escape can be used to deliver the cargo to the cytoplasm, while a nuclear localization signal can direct the nanocarrier to the nucleus. mdpi.com By encapsulating this compound in such targeted nanocarriers, researchers can ensure its delivery to the relevant subcellular compartment, thereby increasing its effective concentration at the site of action and allowing for more precise mechanistic studies. researchgate.netscispace.com

Expanding the Scope of Structure-Activity Relationship Studies through Diversification of the Cyclobutylmethoxy Moiety

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For this compound, a key area for future research is the systematic diversification of the cyclobutylmethoxy group to explore its impact on target affinity, selectivity, and pharmacokinetic properties. The cyclobutane (B1203170) ring is an increasingly utilized motif in drug design, valued for its unique three-dimensional structure and its ability to improve metabolic stability. nih.gov

Late-stage diversification, where complex molecules are modified in the final steps of a synthetic sequence, is an efficient strategy for rapidly generating a library of analogues for SAR studies. nih.govub.edu

Below is a table outlining potential modifications to the cyclobutylmethoxy moiety and the rationale for each change.

| Modification Target | Specific Change | Hypothesized Impact on SAR | Rationale |

| Cyclobutyl Ring | Introduction of substituents (e.g., -OH, -F, -CH₃) | Alter binding affinity and selectivity; modify metabolic stability. | Substituents can form new interactions with the target protein or block sites of metabolism. nih.gov |

| Cyclobutyl Ring | Variation of stereochemistry | Modulate binding affinity. | The specific 3D arrangement of atoms is often critical for optimal interaction with a chiral binding pocket. nih.gov |

| Cyclobutyl Ring | Ring expansion or contraction (to cyclopentyl or cyclopropyl) | Change conformational constraints and vector of the ether side chain. | Alters the spatial presentation of the pharmacophore, potentially improving fit within the binding site. |

| Methoxy (B1213986) Linker | Replacement of ether oxygen with sulfur (thioether) or nitrogen (amine) | Modify hydrogen bonding capacity, lipophilicity, and metabolic stability. | Changing the linker atom alters electronic properties and potential interactions with the target. mdpi.com |

| Methoxy Linker | Lengthening or shortening of the alkyl chain | Adjust the distance and flexibility between the pyridine core and the cyclobutyl group. | Optimizes the positioning of the cyclobutyl group within a specific sub-pocket of the binding site. |

This table is based on established principles of medicinal chemistry and SAR. The outcomes are hypothetical and would require experimental validation.

Interdisciplinary Collaborations in Pyridin-3-ol Research

The journey of a compound from initial synthesis to a validated biological tool or therapeutic lead is inherently multidisciplinary. chemscene.com Advancing the research on this compound and related compounds will necessitate strong collaborations among experts in various fields.

Organic and Medicinal Chemists: Responsible for the design and synthesis of new analogues, including photoaffinity probes and compound libraries for SAR studies. acs.org Their expertise is crucial for creating molecules with optimized properties.

Chemical Biologists: Will use the synthesized compounds as probes to investigate biological pathways, identify molecular targets, and elucidate mechanisms of action in cellular and animal models. nih.gov

Structural Biologists: Can determine the three-dimensional structures of the compound bound to its protein target through techniques like X-ray crystallography or cryo-electron microscopy, providing a detailed map for rational, structure-based drug design.

Pharmacologists and Toxicologists: Will evaluate the biological effects of the compounds in vitro and in vivo, assessing their efficacy, potency, and potential for toxicity.

Formulation Scientists: Will develop advanced delivery systems, such as the nanocarriers discussed previously, to overcome challenges like poor solubility and to enable targeted delivery for both research and potential therapeutic applications. nih.govnih.gov

Through such synergistic efforts, the full potential of the this compound scaffold can be explored, paving the way for new discoveries in both fundamental biology and therapeutic development.

Q & A

Q. What mechanistic insights explain the compound’s resistance to hydrolysis at the methoxy-pyridine linkage?

- Methodology : Perform kinetic studies in DO/DMSO-d mixtures, tracking deuterium exchange via NMR. Compare with analogs lacking the cyclobutyl group to isolate steric/electronic contributions. Transition state modeling (Gaussian 09) can identify stabilizing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.